molecular formula C10H18O B1596496 [1,1'-Bicyclopentyl]-2-ol CAS No. 4884-25-7

[1,1'-Bicyclopentyl]-2-ol

Cat. No.: B1596496
CAS No.: 4884-25-7
M. Wt: 154.25 g/mol
InChI Key: QMWSCHMOUMCING-UHFFFAOYSA-N
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Description

Contextual Significance of Bicyclic Alcohols in Organic Synthesis and Research

Bicyclic alcohols, characterized by two fused or bridged ring systems containing a hydroxyl (-OH) group, are pivotal intermediates and structural motifs in organic synthesis. Their rigid conformations offer a level of stereochemical control that is often unattainable with their acyclic or monocyclic counterparts. This structural rigidity is particularly advantageous in the synthesis of complex natural products, pharmaceuticals, and agrochemicals where precise spatial arrangement of functional groups is critical for biological activity. ontosight.ainih.gov

These alcohols serve as versatile synthons, or building blocks, for the construction of more elaborate molecular frameworks. mmsl.cz The hydroxyl group can be readily transformed into a variety of other functional groups, such as ketones, aldehydes, ethers, and esters, through well-established oxidation, reduction, and substitution reactions. organic-chemistry.org Furthermore, the bicyclic scaffold itself can impart desirable physicochemical properties to a molecule, including enhanced metabolic stability and defined conformational preferences, which are important considerations in drug design. The study of bicyclic alcohols, therefore, not only expands the synthetic chemist's toolkit but also provides fundamental insights into the relationship between molecular structure and function. researchgate.net

Structural Characteristics and Nomenclature of [1,1'-Bicyclopentyl]-2-ol

This compound is a secondary alcohol with the chemical formula C₁₀H₁₈O. nist.gov Its structure consists of two cyclopentane (B165970) rings joined by a single carbon-carbon bond. The hydroxyl group is attached to the second carbon atom of one of the cyclopentane rings. The systematic IUPAC name for this compound is 2-cyclopentylcyclopentan-1-ol. chemical-suppliers.eu

The molecule possesses a number of interesting structural features. The two five-membered rings are not planar and can adopt various conformations to minimize steric strain. The connection between the two rings is a rotatable single bond, allowing for different spatial orientations of the rings relative to each other. The hydroxyl group introduces polarity to the otherwise nonpolar hydrocarbon framework and can act as both a hydrogen bond donor and acceptor. kingdraw.com

Several key identifiers and properties of this compound are summarized in the table below:

PropertyValue
CAS Registry Number 4884-25-7
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
IUPAC Name 2-cyclopentylcyclopentan-1-ol
Boiling Point 235.5 °C at 760 mmHg
Density 1.041 g/cm³
Flash Point 101.9 °C
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 1

Data sourced from references nist.govchemical-suppliers.eukingdraw.com

Overview of Key Academic Research Areas Pertaining to this compound

While extensive research specifically targeting this compound is not widely documented in publicly available literature, its structural motifs suggest several potential areas of academic investigation. The study of its synthesis would be a primary focus, likely involving the coupling of cyclopentyl-containing precursors.

Given the prevalence of bicyclic structures in medicinal chemistry, derivatives of this compound could be explored for biological activity. For instance, related bicyclopentyl (B158630) structures have been investigated for their potential as inhibitors of enzymes like the insulin-like growth factor-1 receptor (IGF-1R), which is implicated in cancer. The synthesis of bicyclo[1.1.1]pentyl (BCP) ethers from alcohols has also been a recent area of interest, highlighting the utility of bicyclic structures in creating analogues of known pharmaceuticals. acs.org

Furthermore, the stereochemistry of this compound presents an opportunity for research into stereoselective synthesis. The development of methods to produce specific stereoisomers of this alcohol could be valuable, as different isomers may exhibit distinct biological activities. The synthesis of bicyclic tertiary alcohols with quaternary stereocenters has been achieved through intramolecular reactions, a field where analogs of this compound could be of interest. acs.org

The catalytic applications of related bicyclic alcohols also suggest a potential research avenue. The rigid framework could be functionalized to create novel ligands for transition metal catalysis or as an organocatalyst itself. The oxidation of secondary alcohols to ketones is a fundamental transformation, and new catalysts are always in demand. organic-chemistry.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopentylcyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H18O/c11-10-7-3-6-9(10)8-4-1-2-5-8/h8-11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWSCHMOUMCING-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871103
Record name [1,1'-Bicyclopentyl]-2-ol
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Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4884-25-7
Record name [1,1′-Bicyclopentyl]-2-ol
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Record name (1,1'-Bicyclopentyl)-2-ol
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Record name [1,1'-Bicyclopentyl]-2-ol
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Record name [1,1'-Bicyclopentyl]-2-ol
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Record name [1,1'-bicyclopentyl]-2-ol
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Synthetic Methodologies for 1,1 Bicyclopentyl 2 Ol and Its Core Structure

Strategies for Carbon-Carbon Bond Formation in Bicyclopentyl (B158630) Systems

The construction of the bicyclopentyl skeleton is a key challenge in the synthesis of [1,1'-Bicyclopentyl]-2-ol. Chemists have developed several approaches to forge the bond connecting the two five-membered rings, primarily revolving around reductive coupling reactions and condensation-cyclization sequences.

Reductive Coupling Approaches

Reductive coupling methodologies offer a direct route to the bicyclopentyl framework by forming a carbon-carbon bond between two cyclopentyl units, typically derived from cyclopentanone (B42830). These methods are advantageous for their convergent nature.

The pinacol (B44631) coupling reaction is a classic method for the reductive homocoupling of ketones to form vicinal diols. scienceasia.org In the context of this compound synthesis, the pinacol coupling of cyclopentanone yields [1,1'-bicyclopentyl]-1,2-diol, a direct precursor to the target molecule. This reaction proceeds via a one-electron reduction of the carbonyl group by a suitable reducing agent to form a ketyl radical anion. scienceasia.org Dimerization of two ketyl radicals results in the formation of the diol. scienceasia.org

Various reducing agents can be employed for this transformation, with samarium(II) iodide (SmI₂) being a particularly effective and mild reagent for such couplings. rsc.orgorganic-chemistry.org The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF). The reactivity and selectivity of the coupling can be influenced by the presence of additives. rsc.org Subsequent selective reduction of one of the hydroxyl groups in the resulting diol would lead to the desired this compound.

Table 1: Reductive Coupling of Cyclopentanone

PrecursorReagents and ConditionsProductYieldReference
CyclopentanoneSmI₂, THF[1,1'-Bicyclopentyl]-1,2-diolGood rsc.orgorganic-chemistry.org
CyclopentanoneMg, Me₂SiCl₂[1,1'-Bicyclopentyl]-1,2-diolHigh organic-chemistry.org

Beyond the classic pinacol coupling, other reductive methodologies can be adapted for the construction of bicyclic frameworks. These methods often involve low-valent transition metals to effect the carbon-carbon bond formation. For instance, samarium(II) iodide has been utilized in a range of reductive coupling reactions beyond simple pinacol couplings, including the coupling of ketones with nitriles and intramolecular cyclizations. rsc.orgorganic-chemistry.org While not directly applied to the synthesis of this compound in the reviewed literature, these methods represent a powerful toolkit for the construction of complex carbocyclic systems.

Condensation and Cyclization Pathways

An alternative approach to the bicyclopentyl system involves the initial formation of a larger ring or a more complex precursor through condensation reactions, followed by cyclization or rearrangement to generate the desired bicyclic core.

The aldol (B89426) condensation of cyclopentanone offers a viable pathway to a key precursor, 2-cyclopentylcyclopentanone (B1220294). scielo.brrsc.org This reaction involves the base-catalyzed self-condensation of cyclopentanone to form 2-cyclopentylidene-cyclopentanone, which is an α,β-unsaturated ketone. scielo.br Subsequent catalytic hydrogenation of this intermediate saturates the double bond to yield 2-cyclopentylcyclopentanone. rsc.org This bicyclic ketone can then be reduced to the target alcohol, this compound.

The self-condensation of cyclopentanone can be catalyzed by various bases, including sodium hydroxide (B78521). scielo.br More recently, heterogeneous catalysts such as metal oxides have been explored to facilitate this transformation under solvent-free conditions. scielo.br The subsequent hydrogenation of the α,β-unsaturated ketone is typically carried out using a heterogeneous catalyst, such as nickel, under a hydrogen atmosphere. rsc.org The final step, the reduction of 2-cyclopentylcyclopentanone to this compound, can be achieved using standard reducing agents like sodium borohydride (B1222165) (NaBH₄). scielo.bryoutube.com

Table 2: Aldol Condensation Route to this compound Precursor

StepPrecursorReagents and ConditionsProductYieldReference
1CyclopentanoneKOH, 100°C2-Cyclopentylidene-cyclopentanone73% scielo.br
22-Cyclopentylidene-cyclopentanoneH₂, Ni catalyst2-CyclopentylcyclopentanoneGood rsc.org
32-CyclopentylcyclopentanoneNaBH₄, solventThis compoundGood scielo.bryoutube.com

The construction of bicyclic systems can also be achieved through intramolecular cyclopropanation reactions followed by rearrangement. While specific examples leading directly to the [1,1'-bicyclopentyl] system are not prevalent in the literature, the general strategy involves the formation of a strained cyclopropane (B1198618) ring within a larger carbocyclic framework, which then undergoes a rearrangement to form a more stable bicyclic system. Engineered enzymes, such as myoglobin (B1173299) biocatalysts, have been developed for asymmetric intramolecular cyclopropanations to create cyclopropane-fused γ-lactones, demonstrating the potential for biocatalytic approaches in constructing complex cyclic systems. nih.govnih.gov

Rearrangement reactions of bicyclic systems, often acid-catalyzed, can also be employed to access different ring skeletons. For example, the pinacol rearrangement of vicinal diols, such as the [1,1'-bicyclopentyl]-1,2-diol formed from the pinacol coupling of cyclopentanone, can lead to the formation of spirocyclic ketones under acidic conditions. nih.gov While this particular rearrangement does not lead to the target alcohol, it highlights the utility of rearrangement strategies in modifying bicyclic frameworks.

Metal-Mediated and Radical Addition Mechanisms

The formation of the C(sp³)-C(sp³) bond that links the two cyclopentyl rings is a key challenge in the synthesis of the this compound core structure. Modern organic chemistry offers several powerful techniques, including photoredox catalysis, cross-coupling reactions, and classical coupling methods, to achieve this transformation.

Photoredox-Catalyzed Functionalization and Bicyclopentane Formation

Visible-light photoredox catalysis has become a transformative tool in synthetic chemistry, enabling the formation of carbon-carbon bonds under mild conditions. acs.orgacs.org This methodology is particularly effective for generating radical intermediates that can participate in addition reactions to form complex structures like bicyclopentanes. acs.orgresearchgate.net The general strategy involves the use of a photocatalyst that, upon excitation by light, can engage in single-electron transfer (SET) with an organic precursor, often an organic halide, to generate a carbon-centered radical. acs.org

This radical can then add to a strained carbocycle, such as [1.1.1]propellane, in an atom transfer radical addition (ATRA) reaction to form a bicyclo[1.1.1]pentane (BCP) product. acs.orgacs.org While not directly forming the [1,1'-bicyclopentyl] system, this illustrates a powerful radical-based approach to C(sp³)-C(sp³) bond formation in bicyclic systems. The reaction demonstrates broad substrate scope and functional group tolerance. acs.orgresearchgate.net Dual catalytic systems, combining a photocatalyst with another catalyst like copper or nickel, can further expand the utility, allowing for multi-component reactions to build highly functionalized bicyclic scaffolds in a single step. nih.govnih.gov

Table 1: Overview of Photoredox-Catalyzed Bicyclopentane Formation

Feature Description
Reaction Type Atom Transfer Radical Addition (ATRA)
Key Intermediate Carbon-centered radical
Catalyst Typically Iridium or Ruthenium-based photocatalysts; organic dyes like 4CzIPN. nih.gov
Radical Precursors Organic halides (iodides, bromides), carboxylic acids. acs.orgnih.gov
Advantages Mild reaction conditions, high functional group tolerance, access to complex scaffolds. acs.orgresearchgate.net

| Mechanistic Insight | Involves balancing radical stability and the relief of ring strain in the reaction cycle. acs.org |

Cross-Coupling Strategies for Bicyclic Systems (e.g., Negishi, Hiyama Analogs)

Palladium- and nickel-catalyzed cross-coupling reactions are cornerstone methodologies for C-C bond formation. The Negishi and Hiyama couplings are particularly relevant for constructing C(sp³)-C(sp³) linkages found in bicyclic systems. wikipedia.orgwikipedia.orgcjph.com.cn

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org This reaction is highly versatile, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org For the synthesis of a [1,1'-bicyclopentyl] core, this could involve coupling a cyclopentylzinc reagent with a 2-halocyclopentanone derivative. The reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org Despite the high utility, the air and moisture sensitivity of organozinc reagents can be a practical challenge. wikipedia.org

The Hiyama coupling utilizes an organosilane as the coupling partner for an organic halide. wikipedia.orgorganic-chemistry.org A key feature of this reaction is the activation of the organosilane, typically with a fluoride (B91410) source (like TBAF) or a base, to form a hypervalent silicon species that facilitates transmetalation to the palladium center. organic-chemistry.org Organosilanes are attractive reagents due to their low toxicity, stability, and ease of handling. mdpi.com The Hiyama-Denmark coupling is a notable variant that can proceed without a fluoride activator, often using organosilanols as the coupling partner. organic-chemistry.org This method has been successfully applied to the formation of C(sp²)-C(sp³) bonds and is a viable strategy for linking alkyl groups. nih.govacs.org

Table 2: Comparison of Negishi and Hiyama Cross-Coupling Reactions

Feature Negishi Coupling Hiyama Coupling
Organometallic Reagent Organozinc (R-ZnX) Organosilane (R-SiR'₃)
Catalyst Palladium or Nickel wikipedia.org Palladium wikipedia.org
Activation Not typically required Requires activator (e.g., F⁻, base) for the silane (B1218182). organic-chemistry.org
Substrate Scope Broad (sp³, sp², sp) wikipedia.org Broad (aryl, alkenyl, alkyl halides) wikipedia.org
Advantages High reactivity and yields. organic-chemistry.org Reagents are stable, non-toxic, and easy to handle. mdpi.com

| Disadvantages | Organozinc reagents are often sensitive to air and moisture. wikipedia.org | Requires an activating agent; some silanes show low reactivity. organic-chemistry.org |

Wurtz-Type Reactions for C(sp³)-C(sp³) Bond Formation

The Wurtz reaction is a classic method for forming alkanes through the reductive coupling of two alkyl halides with sodium metal. wikipedia.orgbyjus.com While its intermolecular application for coupling two different alkyl halides is limited by the formation of product mixtures, the intramolecular version is particularly useful for synthesizing strained ring systems. wikipedia.orgorganic-chemistry.org

The mechanism is thought to proceed through either radical or organometallic intermediates. libretexts.org An electron transfer from sodium to the alkyl halide forms an alkyl radical. libretexts.orgadichemistry.com This can be followed by a second electron transfer to form a highly basic alkyl anion, which then displaces the halide from a second alkyl halide molecule in an SN2 reaction to form the C-C bond. libretexts.orgadichemistry.com The reaction must be conducted under anhydrous conditions due to the basicity of the intermediates. adichemistry.com For the synthesis of a bicyclopentyl system, an intramolecular Wurtz reaction of a suitably substituted dihalide could be envisioned to form one of the rings, or an intermolecular coupling of a cyclopentyl halide could form the C(sp³)-C(sp³) bond linking the two rings, though this would likely result in a mixture of products including cyclopentane (B165970) and decane. The formation of bicyclobutane from 1-bromo-3-chlorocyclobutane (B1620077) highlights the utility of this reaction for creating strained bicyclic structures. wikipedia.orgadichemistry.com

Functional Group Interconversions for Hydroxyl Introduction

Once the bicyclopentane carbon skeleton is assembled, the introduction of the hydroxyl group at the C-2 position is required to complete the synthesis of this compound. This can be achieved either by direct, selective hydroxylation of a C-H bond or by the reduction of a ketone precursor.

Stereoselective Hydroxylation Techniques

Directly converting an unactivated C(sp³)–H bond to a C–OH group is a highly sought-after transformation in organic synthesis. nih.gov Achieving selectivity, particularly in a molecule with multiple similar C-H bonds like bicyclopentane, presents a significant challenge. mdpi.com

One approach mimics enzymatic systems like cytochrome P450, which are highly effective at this transformation. nih.gov Synthetic catalysts, often involving transition metal-oxo intermediates, have been developed to perform these hydroxylations. nih.gov Copper-promoted intramolecular hydroxylation is another powerful strategy. By attaching a directing group to the substrate, a copper catalyst can be positioned to selectively hydroxylate a specific C-H bond, often with high regioselectivity and stereoselectivity. nih.gov Mechanistic studies suggest that these reactions can proceed through mononuclear copper(II) hydroperoxide intermediates. nih.gov Another modern approach uses photoexcited nitroarenes under anaerobic conditions, where the nitroarene acts as both the C-H bond activator and the oxygen atom source, expanding the substrate scope to include oxidatively sensitive molecules. chemrxiv.orgacs.org

Reduction of Ketone Intermediates to Alcohols

A more common and often more controllable method for introducing the hydroxyl group is through the reduction of a ketone precursor, in this case, [1,1'-Bicyclopentyl]-2-one. nist.govnist.gov The stereochemical outcome of the reduction is crucial, as it determines the final orientation of the alcohol.

A variety of reducing agents can be employed for this transformation. Simple hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective but may offer limited stereoselectivity. For highly stereoselective reductions of cyclic ketones to the most thermodynamically stable alcohol, methods using lithium dispersion with hydrated transition metal salts, such as FeCl₂·4H₂O or CuCl₂·2H₂O, have been developed. organic-chemistry.orgacs.orgorganic-chemistry.org These reactions often provide improved diastereoselectivity and proceed under mild conditions. organic-chemistry.org

Biocatalysis offers another route to high stereoselectivity. For instance, the yeast Saccharomyces cerevisiae can perform stereoselective reductions of bicyclic ketones, where cellular enzymes (reductases) deliver hydride in a highly controlled manner to produce the corresponding alcohol with high enantiomeric or diastereomeric excess. nih.gov The transition state geometry, often modeled as a chair-like or boat-like structure, and steric interactions between the ketone substrate and the chiral reducing agent determine the facial selectivity of the hydride attack. uwindsor.ca

Table 3: Methods for the Reduction of Ketone Intermediates

Method Reagent/Catalyst Key Features
Hydride Reduction NaBH₄, LiAlH₄ Common, effective, but may have low stereoselectivity.
Dissolving Metal Reduction Lithium with FeCl₂·4H₂O or CuCl₂·2H₂O Highly stereoselective for the thermodynamically most stable alcohol. organic-chemistry.orgacs.org
Biocatalytic Reduction Saccharomyces cerevisiae (Baker's Yeast) Can provide high stereoselectivity through enzymatic pathways. nih.gov

| Chiral Borane Reagents | Alpine-Borane, DIP-Chloride | Chiral reagents that can induce high enantioselectivity based on steric discrimination. uwindsor.ca |

Optimization and Mechanistic Aspects of this compound Synthesis

The efficient synthesis of the [1,1'-bicyclopentyl] core structure hinges on the careful optimization of catalysts and reaction conditions. Mechanistically, the process involves an initial base- or acid-catalyzed aldol condensation of two cyclopentanone molecules to form 2-(1-cyclopentenyl)cyclopentanone, which is then hydrogenated to yield the saturated ketone, [1,1'-Bicyclopentyl]-2-one. This ketone can subsequently be reduced to the target alcohol, this compound. A key challenge is managing the competition between the desired self-condensation reaction and the direct hydrogenation of the starting material, cyclopentanone, to cyclopentanol. rsc.org

The choice of catalyst is critical in directing the reaction pathway towards the desired bicyclopentyl structure. Bifunctional catalysts, which possess sites for both condensation and hydrogenation, are particularly effective.

A notable catalyst in this field is a mixed metal oxide, NiO-Co3O4/TiO2 , which has demonstrated high performance in the one-step synthesis of 2-cyclopentylcyclopentanone from cyclopentanone. rsc.orgrsc.org This catalyst is typically prepared via an excess impregnation method, where titanium dioxide (TiO2) is treated with aqueous nickel and cobalt nitrates, followed by drying and calcination at 350 °C. rsc.org The engineering of this catalyst is designed to delay the formation of active hydrogenation sites (metallic Ni and Co). The metal oxides are reduced to their active metallic forms in situ during the reaction. This delay allows the self-condensation of cyclopentanone to occur first, enhancing the selectivity towards the C10 ketone product over the direct hydrogenation of cyclopentanone to cyclopentanol. rsc.org

Acid-base bifunctional catalysts have also been explored, particularly for the initial aldol condensation step under solvent-free conditions. A catalyst derived from attapulgite (B1143926) clay and functionalized with sulfonic acid groups (SO3H-APG ) has shown significant catalytic effect. mdpi.com The mechanism on this catalyst involves the synergistic action of basic sites on the clay mineral framework and acidic -SO3H sites. The basic sites facilitate the formation of a cyclopentanone enolate, while the acidic sites activate the carbonyl group of a second cyclopentanone molecule, promoting the condensation reaction. mdpi.com

Temperature and the reaction medium are crucial parameters that significantly influence reaction rates and product selectivity.

Temperature Control: For the NiO-Co3O4/TiO2 catalyzed one-step synthesis, the optimal reaction temperature was determined to be 200 °C. rsc.org At this temperature, under a hydrogen pressure of 3 MPa, the catalyst achieved a high conversion of cyclopentanone while maintaining excellent selectivity for the desired 2-cyclopentylcyclopentanone. rsc.org

In the solvent-free aldol condensation using the SO3H-APG catalyst, the reaction temperature was optimized to 150 °C. mdpi.com Increasing the temperature to this point led to a maximum cyclopentanone conversion of 85.53%. However, a further increase to 170 °C resulted in a significant decrease in both conversion and yield, indicating potential side reactions or catalyst degradation at higher temperatures. mdpi.com

Solvent Effects: A significant advancement in the synthesis of the bicyclopentyl core is the use of solvent-free, or neat, reaction conditions. The study utilizing the SO3H-APG catalyst was conducted entirely without a solvent, which aligns with green chemistry principles by reducing waste and simplifying product separation. mdpi.com In the one-step synthesis with NiO-Co3O4/TiO2, the reaction is also typically run without an additional solvent, with the reactant cyclopentanone itself serving as the reaction medium. rsc.org

While the primary reactions are often solvent-free, studies have noted the influence of additives. For instance, the presence of acetic acid was found to promote the hydrogenation of the carbonyl (C=O) bond, whereas the addition of ammonia (B1221849) water tended to suppress the direct hydrogenation of cyclopentanone. rsc.orgrsc.org

The yields of the [1,1'-bicyclopentyl] core structure are highly dependent on the chosen catalytic system and reaction conditions. The literature provides specific data on catalyst performance at the laboratory scale, though detailed studies on multi-gram or kilogram-scale academic preparations are less common.

Using the NiO-Co3O4/TiO2 catalyst under optimized conditions (200 °C, 3 MPa H2), a cyclopentanone conversion of 86.4% was achieved with a selectivity of 79.0% towards [1,1'-Bicyclopentyl]-2-one. rsc.org

For the solvent-free condensation with the SO3H-APG catalyst (150 °C, 4 hours), the conversion of cyclopentanone reached 85.53% . The selectivity for the C10 condensation products (dimers) was 69.04% , with the remainder being C15 trimer products (28.41%). mdpi.com

The following table summarizes the performance of these two distinct catalytic systems for the synthesis of the [1,1'-Bicyclopentyl]-2-one precursor.

CatalystOptimal Temperature (°C)SolventCyclopentanone Conversion (%)Selectivity to C10 Product (%)Reference
NiO-Co3O4/TiO2200Solvent-free86.479.0 (for [1,1'-Bicyclopentyl]-2-one) rsc.org
SO3H-APG150Solvent-free85.5369.04 (for C10 dimers) mdpi.com

Current research has largely concentrated on catalyst development and optimization at the analytical scale. Information regarding the direct scalability of these specific methods for routine academic preparation in larger quantities is not extensively detailed in the cited literature. The final conversion of [1,1'-Bicyclopentyl]-2-one to this compound involves a standard ketone reduction, a common and scalable transformation in synthetic organic chemistry.

Chemical Transformations and Reactivity of 1,1 Bicyclopentyl 2 Ol

Reactions Involving the Hydroxyl Moiety

The hydroxyl group is the primary site of reactivity in [1,1'-Bicyclopentyl]-2-ol, participating in oxidation, reduction, substitution, and dehydration reactions.

The oxidation of the secondary alcohol, this compound, is expected to yield the corresponding ketone, [1,1'-Bicyclopentyl]-2-one. The choice of oxidizing agent is crucial to ensure the reaction stops at the ketone stage without further cleavage of the carbon-carbon bonds. A variety of reagents are commonly employed for this transformation in organic synthesis. For instance, chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are effective for the oxidation of secondary alcohols to ketones. Other modern and milder methods include Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, and the Dess-Martin periodinane (DMP) oxidation. These methods often offer high yields and selectivity under mild reaction conditions.

Table 1: Representative Oxidation Reactions of Secondary Alcohols

Oxidizing Agent Typical Solvent(s) Expected Product
Pyridinium Chlorochromate (PCC) Dichloromethane (CH₂Cl₂) [1,1'-Bicyclopentyl]-2-one
Swern Oxidation (DMSO, (COCl)₂, Et₃N) Dichloromethane (CH₂Cl₂) [1,1'-Bicyclopentyl]-2-one

The complete reduction of the hydroxyl group in this compound to the corresponding saturated hydrocarbon, bicyclopentyl (B158630), requires more forcing conditions than the reduction of a carbonyl group. A common two-step procedure involves the conversion of the alcohol to a tosylate or mesylate, followed by reduction with a strong hydride reagent like lithium aluminum hydride (LiAlH₄). Another classical method is the Barton-McCombie deoxygenation, which proceeds via a thiocarbonyl derivative. A direct, though less common, method for the deoxygenation of alcohols involves treatment with a silane (B1218182) reagent, such as triethylsilane, in the presence of a strong Brønsted or Lewis acid.

The hydroxyl group of this compound can be converted into a better leaving group to facilitate nucleophilic substitution reactions. For instance, reaction with hydrohalic acids (e.g., HBr, HCl) can lead to the formation of the corresponding 2-halo-[1,1'-bicyclopentyl]. This reaction typically proceeds via an Sₙ1 mechanism, involving a secondary carbocation intermediate, which may be prone to rearrangement. To minimize rearrangements and achieve stereochemical inversion, the alcohol can first be converted to a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles.

Table 2: Examples of Substitution Reactions

Reagent(s) Intermediate/Activated Species Product
HBr Oxonium ion 2-Bromo-[1,1'-bicyclopentyl]
SOCl₂ Chlorosulfite ester 2-Chloro-[1,1'-bicyclopentyl]
TsCl, Pyridine Tosylate ester [1,1'-Bicyclopentyl]-2-yl tosylate

Acid-catalyzed dehydration of this compound is a common method for the synthesis of alkenes. Treatment with strong protic acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) at elevated temperatures leads to the elimination of water and the formation of a carbon-carbon double bond. The reaction proceeds via a carbocation intermediate, and as such, the regioselectivity is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product. Potential products from the dehydration of this compound would include bicyclopentyl-1-ene and other isomers, depending on the stability of the resulting double bond and any potential rearrangements. Alternative dehydration methods that operate under milder conditions and can offer better regiocontrol include the Burgess reagent and the Martin sulfurane.

Transformations Involving the Bicyclic Core Structure

While the hydroxyl group is the most reactive site, the bicyclic core can undergo transformations under specific, often harsh, reaction conditions.

The bicyclopentyl system is relatively stable; however, under conditions that generate a carbocation at the C2 position, such as in strong acid or during certain substitution reactions, skeletal rearrangements can occur. These rearrangements are driven by the formation of a more stable carbocation. For instance, a hydride shift from an adjacent carbon could lead to a more stable tertiary carbocation if such a position exists. Ring-expansion or ring-contraction rearrangements, while less common for a five-membered ring system compared to four- or three-membered rings, could theoretically be induced under specific pyrolytic or acid-catalyzed conditions, leading to the formation of isomeric structures. However, such transformations would require significant activation energy.

Functionalization of the Cyclopentane (B165970) Rings

Functionalization of the saturated cyclopentane rings of this compound is challenging due to the inherent stability of C(sp³)–H bonds. However, modern synthetic methods provide pathways to introduce new functional groups. The primary transformation of the alcohol itself is its oxidation to the corresponding ketone.

Oxidation of the Hydroxyl Group : The secondary alcohol group in this compound can be readily oxidized to form [1,1'-Bicyclopentyl]-2-one using a variety of standard oxidizing agents. nist.gov This transformation serves as a key step to further functionalization via ketone chemistry.

Radical-Mediated C–H Functionalization : Advanced strategies such as photoredox catalysis can enable the functionalization of unactivated C–H bonds. acs.org In principle, a radical initiator could abstract a hydrogen atom from one of the cyclopentane rings, creating a carbon-centered radical. This reactive intermediate could then be trapped by various reagents to introduce new substituents like halogens or carbon-based groups. iu.edu While specific studies on this compound are limited, this approach has been successfully applied to other carbocycles. acs.orgiu.edu

Substitution Reactions : The hydroxyl group can be substituted to introduce other functionalities. For instance, conversion of the alcohol to a tosylate or mesylate would create a good leaving group, enabling nucleophilic substitution reactions to introduce halides, azides, or other groups at the C-2 position.

The following table summarizes potential functionalization reactions.

Reaction Type Reagent(s) Product(s) Notes
OxidationPCC, DMP, CrO₃[1,1'-Bicyclopentyl]-2-oneCommon transformation of secondary alcohols to ketones.
Halogenation (via radical C-H abstraction)NBS, light/initiatorBromo-substituted this compound derivativesPosition of substitution may vary depending on radical stability.
EsterificationAcyl chloride, Pyridine[1,1'-Bicyclopentyl]-2-yl estersFunctionalizes the hydroxyl group.
Ether Synthesis (Williamson)1. NaH; 2. Alkyl halide (R-X)2-Alkoxy-[1,1'-bicyclopentyl] derivativesRequires deprotonation of the alcohol to form the alkoxide.

Mechanistic Investigations of this compound Reactivity

Detailed mechanistic studies specifically for this compound are not widely available in the literature, as indicated by the lack of reactivity data in some safety datasheets. echemi.com However, its reactivity can be understood by applying established mechanistic principles for secondary alcohols and cycloalkanes.

Acid-Catalyzed Reaction Mechanisms

Under acidic conditions, the hydroxyl group of this compound is the primary site of reaction, typically leading to dehydration.

The mechanism for acid-catalyzed dehydration generally proceeds via an E1 pathway:

Protonation of the Hydroxyl Group : The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton (H⁺) from the acid catalyst. This forms a protonated alcohol (an oxonium ion), which is a much better leaving group than the hydroxide (B78521) ion.

Formation of a Carbocation : The C-O bond breaks, and the leaving group departs as a neutral water molecule. This results in the formation of a secondary carbocation at the C-2 position of the bicyclopentyl system. This is the rate-determining step of the reaction.

Deprotonation to Form an Alkene : A weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation. The electrons from the C-H bond move to form a new pi bond, resulting in the formation of an alkene.

Due to the structure, multiple alkene isomers could be formed. Furthermore, the intermediate secondary carbocation could potentially undergo rearrangement via a 1,2-hydride shift to form a more stable tertiary carbocation at the C-1 bridgehead position, leading to different rearranged alkene products. Such transannular hydride shifts are a known phenomenon in the reactions of medium-sized ring compounds. amazonaws.com

Base-Catalyzed Reaction Mechanisms

Base-catalyzed reactions of this compound primarily involve the deprotonation of the hydroxyl group.

The general mechanism involves:

Deprotonation : A strong base (B⁻) removes the acidic proton from the hydroxyl group, forming a [1,1'-Bicyclopentyl]-2-alkoxide intermediate and the conjugate acid of the base (BH).

Nucleophilic Attack : The resulting alkoxide is a potent nucleophile. It can participate in Sₙ2 reactions, for example, by attacking an alkyl halide (R-X) to form an ether (Williamson ether synthesis).

The most common base-catalyzed mechanisms for alcohols are classified as BAC2 for acyl transfers (like esterification with an anhydride), where the alkoxide acts as the nucleophile. mdpi.com Strong Brønsted bases can be used to generate the alkoxide quantitatively, which can then be used in various carbon-carbon bond-forming reactions. u-tokyo.ac.jp

Mechanism Type Catalyst Key Intermediate Typical Reaction
Acid-Catalyzed (E1)H₂SO₄, H₃PO₄Secondary CarbocationDehydration to Alkenes
Base-Catalyzed (Sₙ2)NaH, KHMDSAlkoxideEther Synthesis

Radical-Mediated Processes

Radical reactions offer a pathway to functionalize the otherwise inert C-H bonds of the cyclopentane rings. iu.edu These processes typically involve three stages: initiation, propagation, and termination.

A potential radical-mediated process for this compound could be a free-radical halogenation:

Initiation : The process is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN) or by UV light, which generates radicals. For instance, light can cleave a bromine molecule (Br₂) into two bromine radicals (Br•).

Propagation : This is a two-step cycle.

A bromine radical abstracts a hydrogen atom from one of the cyclopentane rings. This is the most likely step for functionalizing the ring itself. The stability of the resulting carbon radical determines the regioselectivity (tertiary > secondary > primary). A secondary radical on one of the rings would be formed.

The resulting bicyclopentyl radical then reacts with a molecule of Br₂, abstracting a bromine atom to form the bromo-functionalized product and a new bromine radical, which continues the chain reaction.

Termination : The reaction is terminated when two radicals combine, or when radicals are removed from the cycle by inhibitors.

Photoredox catalysis represents a modern approach where a photocatalyst, upon excitation by light, can initiate radical formation under mild conditions, opening up a wide range of possible transformations. acs.org

Stereochemistry, Chirality, and Conformational Analysis of 1,1 Bicyclopentyl 2 Ol

Identification and Characterization of Stereoisomers and Enantiomers

[1,1'-Bicyclopentyl]-2-ol possesses two chiral centers at the C1 and C2 positions of the hydroxyl-bearing cyclopentane (B165970) ring. The presence of these two stereocenters means that the compound can exist as four distinct stereoisomers. These isomers consist of two pairs of enantiomers.

The stereoisomers are often categorized into two diastereomeric groups: cis and trans, based on the relative orientation of the cyclopentyl group at C1 and the hydroxyl group at C2.

Trans Isomers: The cyclopentyl and hydroxyl groups are on opposite sides of the ring plane. This pair consists of the (1R, 2S) and (1S, 2R) enantiomers. chemspider.com

Cis Isomers: The cyclopentyl and hydroxyl groups are on the same side of the ring plane. This pair consists of the (1R, 2R) and (1S, 2S) enantiomers.

The relationship between any cis isomer and any trans isomer is diastereomeric. Each of these isomers is chiral and will rotate plane-polarized light, with enantiomers of a pair rotating light in equal but opposite directions. The characterization and differentiation of these isomers rely on advanced analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, often using chiral derivatizing or solvating agents. kashanu.ac.ir

Stereoisomer Configuration Relationship Relative Orientation
Isomer 1(1R, 2S)Enantiomer of Isomer 2; Diastereomer of Isomers 3 & 4Trans
Isomer 2(1S, 2R)Enantiomer of Isomer 1; Diastereomer of Isomers 3 & 4Trans
Isomer 3(1R, 2R)Enantiomer of Isomer 4; Diastereomer of Isomers 1 & 2Cis
Isomer 4(1S, 2S)Enantiomer of Isomer 3; Diastereomer of Isomers 1 & 2Cis

Strategies for Enantioselective and Diastereoselective Synthesis of this compound

The synthesis of a single, specific stereoisomer of this compound from achiral starting materials requires the use of asymmetric synthesis methodologies. These strategies are designed to control the formation of the chiral centers with a preference for one enantiomer or diastereomer.

Asymmetric synthesis of this compound can be approached using either chiral auxiliaries or asymmetric catalysis. kashanu.ac.irchemistry-chemists.com

Chiral Auxiliaries: This strategy involves temporarily incorporating a chiral molecule (the auxiliary) into one of the reactants. chalmers.se The auxiliary guides the stereochemical outcome of a key reaction, such as the formation of the C1-C2 bond or the reduction of a ketone precursor. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. For instance, an auxiliary could be attached to a cyclopentanone (B42830) derivative to direct an enantioselective aldol (B89426) reaction or an alkylation. nottingham.ac.uk

Asymmetric Catalysis: This is often a more efficient approach where a small amount of a chiral catalyst creates a large amount of a chiral product. snnu.edu.cnharvard.edu For the synthesis of this compound, this could involve the asymmetric hydrogenation of a precursor like 2-cyclopentylcyclopent-1-en-1-ol using a chiral transition-metal catalyst (e.g., based on Ruthenium-BINAP complexes). This reaction would create both chiral centers simultaneously, with the diastereoselectivity and enantioselectivity being controlled by the specific catalyst and reaction conditions used. beilstein-journals.org

Strategy Description Potential Application
Chiral Auxiliary A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. chalmers.seDirecting the addition of a cyclopentyl nucleophile to a cyclopentanone derivative bearing an auxiliary.
Asymmetric Catalysis A chiral catalyst is used to create a chiral environment for the reaction, favoring the formation of one stereoisomer. snnu.edu.cnEnantioselective reduction of 2-cyclopentylcyclopentanone (B1220294) or asymmetric hydrogenation of an unsaturated precursor.

When a synthesis produces a racemic mixture (an equal mix of enantiomers), optical resolution techniques can be employed to separate them. whiterose.ac.uk

Classical Resolution: This method involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent (e.g., a chiral carboxylic acid). This reaction forms a pair of diastereomeric esters. Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization or chromatography. Subsequently, hydrolysis of the separated diastereomers yields the individual, enantiomerically pure alcohols.

Chiral Chromatography: This is a direct method for separating enantiomers. The racemic mixture is passed through a chromatography column (typically HPLC) that has a chiral stationary phase. The enantiomers interact differently with the chiral phase, causing them to travel through the column at different rates and elute separately. rsc.org

Enzymatic Resolution: This kinetic resolution technique uses an enzyme that selectively catalyzes a reaction on one enantiomer of the racemic mixture. For example, a lipase (B570770) could be used to selectively acylate one enantiomer, allowing the unreacted enantiomer (the alcohol) and the acylated enantiomer (the ester) to be easily separated. doi.org

Conformational Landscape and Dynamics of the Bicyclopentyl (B158630) System

The three-dimensional shape and flexibility of this compound are governed by the inherent properties of the cyclopentane rings and the steric interactions between the substituent groups.

To minimize torsional strain from eclipsing C-H bonds, cyclopentane rings are not planar. They adopt puckered conformations, with the two most common forms being the "envelope" and "twist" (or half-chair) conformations. In this compound, both five-membered rings are puckered. The presence of substituents on the hydroxyl-bearing ring influences its preferred conformation.

Steric hindrance plays a critical role in determining the most stable conformation of the different stereoisomers. The cyclopentyl group is sterically bulky, and its interaction with the hydroxyl group is a key factor. routledge.com

Trans Isomers: In the (1R, 2S) and (1S, 2R) isomers, the bulky cyclopentyl group and the hydroxyl group are on opposite faces of the ring. This arrangement minimizes steric repulsion, making the trans isomers generally more thermodynamically stable than the cis isomers.

Cis Isomers: In the (1R, 2R) and (1S, 2S) isomers, the two groups are on the same face. This results in significant steric strain, which forces the molecule to adopt a conformation that pushes the two groups as far apart as possible, potentially distorting the ideal ring pucker. This inherent strain makes the cis isomers less stable.

The steric bulk of the bicyclopentyl framework provides a rigid and defined three-dimensional structure, a feature that is often exploited in the design of molecular building blocks.

Isomer Type Substituent Orientation Expected Steric Hindrance Relative Thermodynamic Stability
Trans Equatorial/Equatorial (in pseudo-chair)LowerHigher
Cis Axial/Equatorial (in pseudo-chair)HigherLower

Rotational Barriers and Conformational Equilibria

Rotation around the C1-C1' bond determines the relative orientation of the two cyclopentyl rings. This rotation is subject to significant steric hindrance due to the bulky nature of the five-membered rings. The potential energy surface for this rotation is expected to show distinct minima corresponding to staggered arrangements of the substituents on C1 and C1', and maxima corresponding to eclipsed arrangements. The most stable conformers would seek to minimize the steric interactions between the two rings. These are generally the anti (or trans) and gauche conformations. In the anti conformation, the two rings are positioned at a dihedral angle of approximately 180°, minimizing steric clash. In the gauche conformations, the rings are at a dihedral angle of approximately 60°. The energy difference between the anti and gauche conformers in substituted butanes is a useful, albeit simplified, analogy. For butane, the anti conformer is more stable than the gauche conformer by about 0.8-0.9 kcal/mol due to van der Waals strain in the gauche form. unicamp.br Given the greater steric bulk of the cyclopentyl rings compared to methyl groups, a larger energy difference between the anti and gauche conformers of this compound can be anticipated.

The rotational barrier for the C1-C1' bond would correspond to the energy required to move from a staggered conformer to an eclipsed one. In eclipsed conformations, the substituents on the adjacent carbons are aligned, leading to high torsional and steric strain. For analogous acyclic systems, these barriers can be on the order of 3-6 kcal/mol. unicamp.br For this compound, this barrier is likely to be higher due to the significant steric repulsion between the hydrogen atoms on the proximal carbons of the two rings in an eclipsed arrangement.

Without specific experimental data from techniques like variable-temperature NMR spectroscopy or detailed computational studies such as dihedral angle scans, the precise energy values for the rotational barriers and the equilibrium populations of the conformers of this compound remain speculative. However, the principles of steric hindrance and torsional strain provide a solid framework for understanding the conformational landscape of this molecule.

Table 1: Estimated Conformational Energy Differences for Related Structural Motifs

InteractionSystemApproximate Energy Difference (kcal/mol)Reference
Gauche vs. AntiButane0.8 - 0.9 unicamp.br
Eclipsed vs. Staggered (Torsional Strain)Ethane~2.9 unicamp.br
Methyl Eclipsing MethylButane~3.1 lumenlearning.com

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 1,1 Bicyclopentyl 2 Ol

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography stands as the unequivocal method for determining the absolute configuration and solid-state structure of crystalline compounds. For [1,1'-Bicyclopentyl]-2-ol, this technique would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering a detailed three-dimensional representation of the molecule in the crystalline state.

While a specific crystal structure for this compound is not publicly available in crystallographic databases, the analysis of related bicyclic compounds provides insight into the expected structural features. For instance, the crystal structure of 1,1'-diphenyl-1,1'-bicyclopentyl reveals key aspects of the bicyclopentyl (B158630) framework. ugr.es The cyclopentyl rings are expected to adopt an envelope or twist conformation to minimize steric strain. The hydroxyl group's position and the relative orientation of the two cyclopentyl rings would be definitively established.

The determination of the absolute configuration of a chiral center, such as the C-2 carbon in this compound, is a critical application of X-ray crystallography, particularly when a suitable heavy atom is present in the crystal structure to allow for anomalous dispersion. libretexts.org In the absence of a heavy atom, derivatization with a chiral reagent containing a heavy atom can facilitate this determination.

Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is illustrative and based on general expectations for organic molecules of similar size and composition, as direct experimental data is not available.)

Parameter Expected Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar
a (Å) 10-15
b (Å) 5-10
c (Å) 15-20
β (°) 90-105
Volume (ų) 1500-2000
Z 4 or 8

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structural connectivity of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon environments and their relationships.

High-resolution ¹H and ¹³C NMR spectra are fundamental for identifying the different types of protons and carbons present in the molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals for the proton attached to the hydroxyl-bearing carbon (C-2), the proton on the adjacent carbon of the second ring (C-1'), and the various methylene (B1212753) protons of the two cyclopentyl rings. The chemical shift of the C-2 proton would be downfield due to the deshielding effect of the oxygen atom. The multiplicity of the signals would provide information about the number of neighboring protons.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The C-2 carbon, being attached to the hydroxyl group, would resonate at a significantly downfield chemical shift compared to the other aliphatic carbons. The chemical shifts of the other carbons would depend on their position relative to the substituent and the point of ring fusion. Predicted ¹³C NMR data for the related compound 2-cyclopentylcyclopentanone (B1220294) can provide an estimation of the expected chemical shifts. chemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general NMR principles and data for analogous compounds, as detailed experimental spectra are not publicly available.)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-2 3.5 - 4.0 C-2: 70 - 80
H-1' 1.8 - 2.2 C-1: 45 - 55
Cyclopentyl CH₂ 1.2 - 1.9 C-1': 40 - 50

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would show correlations between the H-2 proton and its neighbors on the same ring, as well as between the H-1' proton and its neighbors on the other ring. ucalgary.ca

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, greatly simplifying the assignment of the ¹³C spectrum. ucalgary.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is invaluable for establishing the connectivity across quaternary carbons and between the two cyclopentyl rings. For instance, correlations between the H-2 proton and carbons in the adjacent cyclopentyl ring would confirm the bicyclopentyl structure. ucalgary.ca

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. NOESY is particularly useful for determining the stereochemistry and conformation of the molecule in solution by identifying protons that are close to each other in space, regardless of whether they are directly bonded.

Quantitative NMR (qNMR) can be employed to determine the purity of a sample or the concentration of specific functional groups without the need for a calibration curve, using a certified internal standard. For this compound, qNMR could be used to accurately measure the molar content of the alcohol functional group.

Mass Spectrometry for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. The NIST WebBook indicates the availability of mass spectrum data for this compound (molecular weight 154.2493 g/mol ) and its corresponding ketone, [1,1'-Bicyclopentyl]-2-one (molecular weight 152.2334 g/mol ). nist.govnist.gov

Under electron ionization (EI), this compound would be expected to undergo characteristic fragmentation pathways for cyclic alcohols. The molecular ion peak (M⁺) at m/z 154 would be observed. Common fragmentation patterns would include the loss of a water molecule (M-18) to give a fragment at m/z 136, and alpha-cleavage adjacent to the hydroxyl group. Cleavage of the bond between the two cyclopentyl rings is also a likely fragmentation pathway, leading to cyclopentyl and cyclopentanol-derived fragments.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Identity
154 [C₁₀H₁₈O]⁺ (Molecular Ion)
136 [C₁₀H₁₆]⁺ (Loss of H₂O)
85 [C₅H₉O]⁺ (Cyclopentanol-derived fragment)
69 [C₅H₉]⁺ (Cyclopentyl cation)

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating its potential stereoisomers and diastereomers.

Gas Chromatography (GC): Coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC is a primary method for determining the purity of volatile compounds like this compound. The retention time is a characteristic property, and the peak area can be used for quantification. GC-MS combines the separation power of GC with the identification capabilities of MS, allowing for the analysis of complex mixtures and the identification of impurities. semanticscholar.org

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment, particularly for less volatile derivatives or if the compound is thermally labile.

Chiral Chromatography: Since this compound possesses chiral centers, enantiomers and diastereomers can exist. Chiral chromatography, using a chiral stationary phase (CSP) in either GC or HPLC, is the definitive method for separating these stereoisomers. bgb-analytik.com The choice of the chiral column and the mobile phase is critical for achieving successful separation. The separation relies on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times.

Table 4: List of Compounds Mentioned

Compound Name
This compound
[1,1'-Bicyclopentyl]-2-one
1,1'-Diphenyl-1,1'-bicyclopentyl

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Samples

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds such as this compound. epa.gov The process involves a gas chromatograph, which separates the components of a sample based on their boiling points and interactions with a stationary phase, coupled to a mass spectrometer, which fragments the eluted components into ions and sorts them based on their mass-to-charge ratio. dokumen.pub This provides detailed information on both the retention time of the compound and its unique mass spectrum, which acts as a molecular fingerprint. kingdraw.com

For this compound, the alcohol functional group and the bicyclopentyl structure lead to a characteristic fragmentation pattern upon electron ionization in the mass spectrometer. The molecular ion peak (M+) corresponding to the molecular weight of the compound (154.25 g/mol ) may be observed. nist.gov However, it is often of low intensity due to the molecule's propensity to fragment. Key fragmentation pathways typically involve the loss of a water molecule (H₂O) from the alcohol group, leading to a significant peak at m/z 136. Other characteristic fragments arise from the cleavage of the cyclopentyl rings.

The National Institute of Standards and Technology (NIST) provides reference mass spectral data for this compound, which is crucial for its identification in unknown samples. nist.gov The most abundant ion fragments are essential for confirming the structure.

Table 1: Electron Ionization Mass Spectrum Data for this compound

Mass-to-Charge Ratio (m/z) Relative Intensity (%) Putative Fragment
41 100.0 C₃H₅⁺
67 95.8 C₅H₇⁺
54 72.3 C₄H₆⁺
81 64.9 C₆H₉⁺
68 58.0 C₅H₈⁺
136 54.1 [M-H₂O]⁺
95 42.0 C₇H₁₁⁺
55 41.5 C₄H₇⁺

Data sourced from NIST WebBook. nist.gov

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. rsc.org For a chiral molecule like this compound, which exists as a pair of non-superimposable mirror images (enantiomers), standard HPLC methods are insufficient for separation. Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the definitive method for resolving these enantiomers. chromatographyonline.combgb-analytik.com

The principle of chiral HPLC lies in the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase. bgb-analytik.com The differing stability of these complexes results in different retention times for each enantiomer, allowing for their separation and quantification. bgb-analytik.com The determination of the enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, is a critical application of this technique in asymmetric synthesis. chalmers.se

Research has demonstrated the successful separation of enantiomers for related structures using polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD or Daicel IA). orgsyn.orgorgsyn.org The choice of mobile phase, typically a mixture of a non-polar solvent like hexanes and a polar modifier like isopropanol, is crucial for achieving optimal separation (selectivity) and resolution. chromatographyonline.comorgsyn.org

In a typical analysis, the two enantiomers will elute as distinct peaks. The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess is then calculated using the areas of the major and minor peaks.

Table 2: Exemplary Chiral HPLC Conditions for Enantiomeric Separation

Parameter Condition Set 1 Condition Set 2
Column Daicel IA Chiralcel OD (250 x 4.6 mm)
Mobile Phase 90% Hexanes / 10% Isopropanol 85% Hexanes / 15% Isopropanol
Flow Rate 1.0 mL/min 1.0 mL/min
Temperature 25 °C Not Specified
Detection Not Specified λ = 220 nm
Retention Time (Major) 14.5 min 18.06 min
Retention Time (Minor) 16.6 min 22.96 min
Determined ee (%) 90% 86-88%

Data is illustrative of methods used for similar chiral alcohols and lactones. orgsyn.orgorgsyn.org

Theoretical and Computational Studies of 1,1 Bicyclopentyl 2 Ol

Quantum Chemical Calculations for Electronic Structure and Stability

No specific studies detailing quantum chemical calculations for the electronic structure and stability of [1,1'-Bicyclopentyl]-2-ol were identified.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

There are no published research articles or database entries that provide results from Density Functional Theory (DFT) calculations for the geometry optimization and energetics of this compound. Such studies would typically involve the use of various functionals and basis sets to determine the most stable three-dimensional conformation of the molecule and to calculate its thermodynamic properties. While DFT is a common method for such analyses, it does not appear to have been applied to this specific compound in the available literature.

Ab Initio Methods for High-Level Electronic Structure Characterization

Similarly, no research employing ab initio methods for a high-level electronic structure characterization of this compound could be located. These methods, which are computationally more intensive than DFT, provide a more rigorous theoretical treatment of the electronic structure and are often used to benchmark other computational approaches.

Prediction of Spectroscopic Parameters and Spectral Interpretation

While experimental spectroscopic data for this compound exists in databases such as the NIST WebBook, which includes an infrared (IR) spectrum and a mass spectrum, there is a lack of computationally predicted spectroscopic parameters. nist.govnist.gov

Calculated NMR Chemical Shifts and Coupling Constants

No studies were found that report calculated Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants for this compound. Predictive NMR studies are valuable for confirming chemical structures and for the stereochemical assignment of complex molecules.

Vibrational Frequencies and Infrared (IR) Spectra Prediction

There is no available research that details the prediction of vibrational frequencies and the generation of a theoretical IR spectrum for this compound. Such computational work would complement the existing experimental IR data by assigning specific vibrational modes to the observed absorption bands.

Mechanistic Insights from Computational Modeling

No computational studies that provide mechanistic insights into the formation, reactivity, or degradation of this compound were identified. Computational modeling is a powerful tool for elucidating reaction pathways and understanding the underlying electronic changes that occur during chemical transformations.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the two cyclopentyl rings in this compound gives rise to a complex conformational landscape.

The exploration of the potential energy surface is crucial for identifying the most stable conformations (local and global minima) of a molecule. nih.govresearchgate.net For this compound, the key degrees of freedom would be the torsional angles within each cyclopentyl ring and the dihedral angle of the bond connecting the two rings. Each cyclopentane (B165970) ring can adopt various puckered conformations, such as the envelope and twist forms, to alleviate ring strain. wikipedia.org

Computational methods can systematically explore these conformations to identify the lowest energy structures. This is often achieved through conformational searches using molecular mechanics or quantum mechanical methods. The relative energies of these conformers determine their population at a given temperature.

The stability of different conformations is governed by a balance of intramolecular interactions and ring strain. In this compound, potential intramolecular interactions include hydrogen bonding between the hydroxyl group and the adjacent cyclopentyl ring. mdpi.com

Ring strain in the bicyclopentyl (B158630) system arises from deviations from ideal bond angles and torsional strain from eclipsed C-H bonds. chemistrysteps.com Cyclopentane itself has a moderate amount of ring strain (about 6 kcal/mol), which it relieves through puckering. wikipedia.org The fusion of two such rings can introduce additional strain, which computational analysis can quantify. researchgate.netnih.gov

Table 2: Factors Influencing Conformational Stability of this compound

FactorDescription
Ring Pucker Each cyclopentyl ring will adopt non-planar conformations (envelope or twist) to minimize angle and torsional strain. The relative orientation of the puckering in the two rings will define different conformers. wikipedia.org
Inter-ring Dihedral Angle The rotation around the C-C bond connecting the two rings will lead to different spatial arrangements of the rings and the hydroxyl group.
Intramolecular H-Bonding The hydroxyl group may form a weak hydrogen bond with a hydrogen atom on the adjacent cyclopentyl ring, which could stabilize certain conformations. mdpi.com
Steric Hindrance Repulsive interactions between hydrogen atoms on the two rings will destabilize certain conformations, particularly those where the rings are eclipsed.
Torsional Strain Eclipsing interactions between adjacent C-H bonds within each ring contribute to the overall strain energy and influence the preferred puckered conformation. chemistrysteps.com

This table outlines the general principles of conformational analysis as they would apply to this compound.

Chirality Recognition and Intermolecular Interactions of this compound

The presence of a stereocenter at the carbon bearing the hydroxyl group means that this compound is a chiral molecule. This chirality can influence its intermolecular interactions.

Chiral molecules can exhibit chiral recognition, where homochiral (e.g., R-R) and heterochiral (e.g., R-S) dimers have different stabilities. csic.es In the case of this compound, dimerization would primarily be driven by hydrogen bonding between the hydroxyl groups of two molecules. rsc.org

Computational studies on the dimerization of other chiral alcohols have shown that the relative stability of homochiral versus heterochiral dimers is influenced by a subtle interplay of hydrogen bonding, dispersion forces, and steric interactions. nih.govacs.org Molecular dynamics simulations can be used to explore the self-assembly of this compound molecules in solution or in the solid state, providing insights into how chirality is transferred from the molecular to the supramolecular level. nih.govkuleuven.bedoi.org

Table 3: Theoretical Approaches to Studying Dimerization of this compound

ApproachDescription
Quantum Mechanical Calculations High-level ab initio or DFT calculations can be used to determine the interaction energies of different dimer configurations (e.g., homochiral vs. heterochiral). This allows for the quantification of chiral recognition. csic.es
Symmetry-Adapted Perturbation Theory (SAPT) This method can decompose the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion energies. This would reveal the nature of the forces driving dimerization and chiral recognition. csic.es
Molecular Dynamics (MD) Simulations MD simulations can model the behavior of a large ensemble of this compound molecules over time, providing insights into the dynamics of dimer formation and the potential for larger-scale self-assembly into ordered structures. mdpi.comnih.gov
Vibrational Circular Dichroism (VCD) Spectroscopy Simulation Computational simulation of VCD spectra for different dimer structures can be compared with experimental data to identify the predominant species in solution. researchgate.net

This table presents established computational methods for studying molecular dimerization and self-assembly, which would be applicable to this compound.

Solvent Effects on Conformation and Reactivity

A comprehensive review of available scientific literature reveals a notable absence of specific theoretical and computational studies focused on the solvent effects on the conformation and reactivity of this compound. While computational chemistry is a powerful tool for elucidating the influence of solvents on molecular properties, dedicated research on this particular bicyclic alcohol appears to be limited.

In general, the conformation of an alcohol is influenced by the solvent's polarity and its ability to form hydrogen bonds. In non-polar solvents, intramolecular hydrogen bonding between the hydroxyl proton and a suitable acceptor within the same molecule can be a dominant factor in determining the preferred conformation. Conversely, in polar, protic solvents, intermolecular hydrogen bonding with solvent molecules is expected to be more significant, which can lead to a variety of conformational preferences.

The reactivity of this compound would also be expected to be solvent-dependent. For reactions involving the hydroxyl group, such as dehydration or substitution, the solvent can play a crucial role in stabilizing transition states and intermediates. For instance, polar protic solvents can facilitate reactions that proceed through ionic intermediates by solvating the charged species. In contrast, non-polar solvents might favor concerted reaction mechanisms.

Without specific computational data, such as molecular dynamics simulations or quantum mechanical calculations for this compound in various solvents, any discussion on the precise nature of these effects remains speculative. Such studies would be necessary to generate detailed data tables outlining energetic profiles of different conformers, reaction barriers in various media, and the specific nature of solute-solvent interactions.

Further theoretical and computational investigations are required to provide a quantitative understanding of how solvents modulate the conformational landscape and chemical reactivity of this compound.

An article focusing on the chemical compound "this compound" cannot be generated as requested.

Following a comprehensive search of scientific literature, it has been determined that there is insufficient available data to thoroughly address the specific sections and subsections of the provided outline. The topics requested, including detailed synthesis of functionalized derivatives, structure-reactivity relationships, and specific applications as synthetic building blocks for "this compound," are not adequately documented in the accessible chemical literature. The search results did not yield specific research findings on alkylation, arylation, halogenation, or the influence of substituents on the chemical transformations and stereoselectivity of this particular compound's derivatives.

Derivatives and Functional Analogues of 1,1 Bicyclopentyl 2 Ol

Application of Derivatives as Versatile Synthetic Building Blocks

Precursors in the Synthesis of Complex Organic Molecules

Derivatives of [1,1'-Bicyclopentyl]-2-ol and its functional analogues serve as valuable building blocks in the synthesis of more complex organic molecules. While direct research on this compound is limited, the broader class of bicyclic compounds, particularly bicyclo[1.1.1]pentanes (BCPs), has been extensively studied and provides a strong indication of the potential applications of bicyclopentyl (B158630) structures. BCPs are recognized as important scaffolds in medicinal chemistry, often acting as bioisosteres for para-substituted benzene (B151609) rings. researchgate.net This substitution can lead to improved physicochemical properties in drug candidates, such as increased solubility and metabolic stability. researchgate.net

The synthetic utility of bicyclic alcohols is demonstrated in the preparation of various functionalized derivatives. For instance, bicyclo[1.1.1]pentan-2-ol can be synthesized, although inefficiently, through methods like the Baeyer–Villiger oxidation of corresponding ketones. rsc.org More recent advancements have provided scalable methods for producing functionalized BCPs, which can then be converted into a variety of building blocks including alcohols, acids, and amines. mdpi.comresearchgate.net These functionalized BCPs are crucial for their incorporation into larger, more complex bioactive molecules. researchgate.net

A key aspect of their utility lies in their ability to undergo further chemical transformations. For example, highly strained bicyclo[1.1.1]pent-1-yl alcohols can undergo chemoselective C-C bond cleavage to yield cyclobutanone (B123998) derivatives or α,β-unsaturated ketones, depending on the reaction conditions. google.com This reactivity opens pathways to diverse molecular architectures that would be challenging to access through other means. The synthesis of 2-cyclopentylcyclopentanone (B1220294), a direct precursor to this compound, has been achieved through a one-step process from cyclopentanone (B42830), highlighting a potential route to obtaining the parent alcohol for further derivatization. nih.gov

The table below summarizes some key precursors and the complex molecules or intermediates they can form.

Precursor CompoundTransformationResulting Complex Molecule/IntermediateReference(s)
Bicyclo[1.1.1]pentan-2-oneBaeyer-Villiger oxidation and hydrolysisBicyclo[1.1.1]pentan-2-ol rsc.org
Bicyclo[1.1.1]pent-1-yl alcoholsBase-mediated single C-C bond cleavageCyclobutanone derivatives google.com
Bicyclo[1.1.1]pent-1-yl alcoholsPalladium-catalyzed dual C-C bond cleavageα,β-unsaturated ketones google.com
CyclopentanoneOne-step self-condensation and hydrogenation2-Cyclopentylcyclopentanone nih.gov
Alkyl iodides and [1.1.1]propellaneLight-enabled reactionFunctionalized bicyclo[1.1.1]pentane iodides mdpi.com

Components in Materials Science Research

Functional analogues of this compound, particularly those containing rigid bicyclic scaffolds, are of growing interest in materials science. These structures can impart unique properties to polymers and liquid crystals due to their defined three-dimensional shapes.

In the realm of polymer chemistry, bicyclic monomers can be used to create polymers with tailored properties. For instance, functionalized bicyclic carbonates, derived from alcohol precursors, can undergo ring-opening polymerization to produce densely functional aliphatic polycarbonates. rsc.orgrsc.org These polymers are of interest for their potential biocompatibility and degradability, making them suitable for biomedical applications. nih.gov The incorporation of rigid cyclopentyl units into polyimide backbones has been shown to enhance solubility, as well as mechanical and thermal properties. researchgate.netnih.gov For example, polyimides synthesized from a diamine containing a cyclopentyl cardo-group exhibited good tensile properties and significant elongation. researchgate.net

The rigid and well-defined structure of bicyclopentyl derivatives also makes them suitable candidates for the design of liquid crystals. Liquid crystalline compounds with terminal cyclopentyl groups have been found to exhibit increased clearing points and improved solubility without significantly compromising other desirable properties like chemical stability and viscosity. google.com The unique geometry of these molecules influences their packing in the mesophase, leading to the formation of various liquid crystalline phases. While specific studies on this compound in this context are not prevalent, the principles derived from related bicyclic systems suggest its potential as a component in novel liquid crystal materials.

The table below details examples of bicyclic compounds and their applications in materials science.

Bicyclic Compound/DerivativeApplication AreaResulting Material and PropertiesReference(s)
Functionalized bicyclic carbonatesPolymer ChemistryAliphatic polycarbonates with high functional density, potential for biocompatibility and degradability. rsc.orgrsc.org
Cyclopentyl cardo-type diaminePolymer ChemistryPolyimides with enhanced solubility, mechanical strength, and thermal stability. researchgate.netnih.gov
Cyclopentyl-terminated biphenyls and related structuresLiquid CrystalsLiquid crystalline mixtures with increased clearing points and good solubility. google.com

Academic and Industrial Research Applications of 1,1 Bicyclopentyl 2 Ol

Role as a Chemical Intermediate in Advanced Organic Synthesis

[1,1'-Bicyclopentyl]-2-ol serves as a key chemical intermediate, primarily existing as a product of catalytic hydrogenation from unsaturated precursors. Its synthesis and conversion are central to its utility in organic chemistry.

The compound is most notably formed through the reduction of 2-cyclopentylidenecyclopentanol. oup.comresearchgate.netresearchgate.net This reaction involves the addition of hydrogen across the exocyclic double bond of the precursor. The stereochemical outcome of this hydrogenation—that is, the spatial arrangement of the two cyclopentyl rings relative to each other (cis or trans)—is highly dependent on the catalyst and reaction conditions employed. oup.com For instance, hydrogenation over a Raney Nickel catalyst predominantly yields the trans-isomer. oup.comiitm.ac.in

Furthermore, this compound is situated within a network of related compounds. During certain catalytic processes over a palladium catalyst, the hydrogenation of 2-cyclopentylidenecyclopentanol can yield a mixture containing not only this compound but also its corresponding ketone, 2-cyclopentylcyclopentanone (B1220294), and the fully saturated hydrocarbon, cyclopentylcyclopentane. oup.comresearchgate.net This indicates that the alcohol can be both a target product and a step in the pathway to other molecules. The reduction of 2-cyclopentylcyclopentanone is another established route to synthesize this compound.

The following table summarizes the influence of different catalysts on the hydrogenation of 2-cyclopentylidenecyclopentanol, highlighting the role of this compound as a product. oup.com

CatalystSolventPrimary Product(s)Noted Stereoselectivity / Byproducts
Raney NiNot specifiedtrans-2-CyclopentylcyclopentanolHigh selectivity (95% trans, 5% cis)
PdNot specifiedMixtureProducts include 2-cyclopentylcyclopentanone, cyclopentylcyclopentane, and both cis/trans isomers of the alcohol.
PtO₂Ethanoltrans-2-CyclopentylcyclopentanolHigh selectivity for the trans isomer (93%)
PtO₂Acetic AcidMixture of isomersRatio of trans to cis isomers is approximately 2:1.
PtO₂Acetic Acid with HClMixture of isomersRatio of trans to cis isomers is approximately 1:2.

Utilization in Catalytic Systems for Chemical Transformations

The primary involvement of this compound in catalytic systems is as a product of heterogeneous catalytic hydrogenation. scribd.comdrhazhan.com Various metal catalysts, including nickel, palladium, platinum, ruthenium, and rhodium, have been shown to effectively produce the compound, with a general preference for the trans-isomer. iitm.ac.in The research literature focuses on the synthesis of this alcohol via catalysis rather than its use as a catalyst or a component within a catalytic system.

There is no direct evidence in the scientific literature to suggest that this compound is currently used in biomass upgrading processes. However, a tangential connection exists through its precursors. The synthesis of 2-cyclopentylidenecyclopentanone, a direct precursor to this compound, begins with the self-aldol condensation of cyclopentanone (B42830). Modern synthetic chemistry has established pathways to produce cyclopentanone from renewable biomass sources, such as furfural. This places the building blocks of this compound within the sphere of sustainable chemistry, although the compound itself is not a documented product or intermediate in biomass conversion pathways.

Beyond the potential for its precursors to be derived from biomass, there are no specific documented applications of this compound in other areas of sustainable or green chemistry.

Contributions to Materials Science Development

Based on available scientific and patent literature, there are no documented contributions of this compound to the field of materials science.

There is no information to suggest that this compound is used as a structural motif or monomer in the synthesis of polymeric materials.

No research has been found that details the incorporation or use of this compound in the development of advanced functional materials.

Methodological Advancements in Organic Synthesis Enabled by this compound

The utility of this compound in synthetic organic chemistry is an area of specialized research. While not as commonly cited as other bicyclic systems, its distinct stereochemical and electronic properties have been leveraged to achieve specific synthetic outcomes. The presence of two cyclopentyl rings introduces significant steric bulk, which can influence the stereoselectivity of reactions at or near the hydroxyl group. Furthermore, the hydroxyl functionality serves as a handle for derivatization or as a directing group in catalytic processes.

Detailed research findings on the direct application of this compound in methodological advancements are not extensively documented in widely available literature. However, the synthesis of its corresponding ketone, [1,1'-Bicyclopentyl]-2-one, from cyclopentanone has been reported, suggesting the potential for this compound to be used as a precursor for further functionalization. The one-step synthesis of 2-cyclopentylcyclopentanone can be achieved using a NiO-Co3O4/TiO2 catalyst.

The structural motif of this compound is related to other bicyclic systems that have found broader applications. For instance, derivatives of bicyclo[1.1.1]pentane are recognized for their importance in medicinal chemistry. While distinct from the bicyclopentyl (B158630) system, the research into these related structures underscores the general interest in bicyclic scaffolds for creating novel molecular architectures and enabling new synthetic transformations.

Future Research Directions and Challenges for 1,1 Bicyclopentyl 2 Ol Chemistry

Development of Novel and Sustainable Synthetic Routes

The current synthesis of [1,1'-Bicyclopentyl]-2-ol often relies on the reduction of its corresponding ketone, [1,1'-Bicyclopentyl]-2-one. One established method for creating this precursor involves the self-condensation of cyclopentanone (B42830). rsc.org However, the development of more efficient, scalable, and environmentally benign synthetic methodologies is a primary challenge.

Future research should target:

Catalytic Systems: Investigating novel catalysts that can improve the yield and selectivity of the cyclopentanone self-condensation reaction. rsc.org This includes exploring heterogeneous catalysts to simplify product purification and catalyst recycling.

One-Pot Procedures: Designing one-pot syntheses that combine the formation of the bicyclopentyl (B158630) skeleton with the introduction of the hydroxyl group, thereby reducing the number of steps, solvent waste, and energy consumption.

Renewable Feedstocks: Exploring pathways that utilize renewable starting materials instead of petroleum-derived cyclopentanone.

Biocatalysis: Employing enzymes for the synthesis or modification of the bicyclopentyl scaffold, which could offer high stereoselectivity under mild reaction conditions.

Research ApproachObjectivePotential Advantages
Advanced Catalysis Improve yield and selectivity of cyclopentanone self-condensation. rsc.orgHigher efficiency, easier product separation, catalyst reusability.
Tandem Reactions Develop a one-pot synthesis from simpler precursors.Reduced step count, less waste, improved atom economy.
Bio-based Synthesis Utilize renewable feedstocks to produce cyclopentanone or its precursors.Decreased reliance on fossil fuels, greener process.

Exploration of Undiscovered Reactivity Patterns and Rearrangements

The reactivity of this compound is not extensively documented. The strained nature of bicyclic systems often leads to unique chemical behavior and unexpected molecular rearrangements. A significant opportunity lies in uncovering these novel transformations.

Key areas for exploration include:

Radical Reactions: Investigating radical-mediated reactions at various positions on the bicyclopentyl rings. Studies on related systems, such as the rearrangement of cyclohexyl to cyclopentylmethyl radicals, suggest that radical-stabilizing groups can facilitate ring-opening and ring-closing cascades, potentially leading to novel molecular scaffolds. nih.govnih.gov

Carbene Chemistry: Generating carbenes from derivatives of this compound could trigger unique rearrangements and intramolecular C-H insertion reactions, as seen in other bicyclic systems.

Cationic Rearrangements: Studying the behavior of carbocations generated from this compound under acidic conditions could reveal pathways to other isomeric structures. The stability and fate of such intermediates are of fundamental interest.

Advanced Stereochemical Control and Resolution Methodologies

This compound is a chiral molecule, and the ability to access enantiomerically pure forms is crucial for potential applications in pharmaceuticals and asymmetric catalysis. The development of robust methods for stereochemical control and resolution is a significant challenge.

Future efforts should concentrate on:

Asymmetric Synthesis: Developing catalytic asymmetric methods for the synthesis of this compound, for example, through the asymmetric reduction of the corresponding ketone.

Enzymatic Kinetic Resolution: Applying enzymatic kinetic resolution, a proven technique for resolving racemic bicyclic alcohols, to this compound. scielo.brresearchgate.net Lipases, in particular, have shown high efficiency in the enantioselective transesterification of such compounds. scielo.brmdpi.com The optimization of reaction parameters like the choice of enzyme, acyl donor, and solvent will be critical to achieving high conversion and enantiomeric excess. scielo.brresearchgate.net

Chiral Chromatography: Developing efficient preparative chiral HPLC methods for the separation of enantiomers, which is often necessary for obtaining materials of the highest optical purity. mdpi.com

MethodologyPrincipleExpected Outcome
Asymmetric Catalysis Use of a chiral catalyst to stereoselectively synthesize one enantiomer.Direct access to enantiopure this compound.
Enzymatic Kinetic Resolution An enzyme selectively reacts with one enantiomer of the racemate. scielo.brSeparation of enantiomers, yielding one as the alcohol and the other as an ester. researchgate.netmdpi.com
Diastereomeric Resolution Reaction with a chiral resolving agent to form separable diastereomers.Isolation of enantiomers after removal of the chiral auxiliary. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Modernizing the synthesis of this compound and its derivatives through the adoption of advanced technologies like flow chemistry and automated synthesis is a promising research direction. These technologies can offer enhanced control, safety, and efficiency compared to traditional batch processes.

Key integration points include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound. rsc.orgnih.gov Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields, selectivity, and safety, especially for highly exothermic or fast reactions. almacgroup.com

Automated Reaction Screening: Utilizing automated synthesis platforms for high-throughput screening of reaction conditions (e.g., catalysts, solvents, temperatures) to rapidly optimize synthetic routes. merckmillipore.com

Telescoped Synthesis: Designing multi-step syntheses in a continuous, "telescoped" manner where the output of one reactor flows directly into the next, eliminating the need for intermediate isolation and purification. rsc.org This approach could significantly streamline the production of derivatives. imperial.ac.ukresearchgate.net

Deeper Computational Insight into Complex Reaction Mechanisms and Intermolecular Interactions

Computational chemistry provides powerful tools to understand and predict the behavior of molecules like this compound. A deeper theoretical understanding can guide experimental work and accelerate discovery.

Future computational studies should focus on:

Mechanism Elucidation: Using methods like Density Functional Theory (DFT) to model reaction pathways for the synthesis and rearrangement of this compound. nih.gov This can help identify transition states, reaction intermediates, and energetic barriers, providing a rationale for observed reactivity. rsc.org

Non-Covalent Interactions: Investigating the nature and strength of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. nih.gov Understanding these interactions is crucial for predicting crystal packing, designing supramolecular assemblies, and understanding potential interactions with biological targets. researchgate.netcolab.ws

Predicting Properties: Calculating key physicochemical properties to guide applications. For instance, modeling its conformational landscape and electronic properties can provide insight into its potential as a bioisostere or a component in functional materials. colab.ws

Emerging Applications in Green Chemistry and Advanced Materials Design

The unique three-dimensional structure of the bicyclopentyl framework presents opportunities for its use in novel applications, particularly in areas aligned with green chemistry and materials science.

Potential future applications to be explored:

Green Solvents: Investigating this compound and its derivatives as potential bio-based, biodegradable solvents.

Polymer Chemistry: Using this compound as a monomer or a modifying agent for the synthesis of specialty polymers with tailored thermal and mechanical properties. The rigid bicyclic structure could impart desirable characteristics to the polymer backbone.

Supramolecular Chemistry: Employing the compound as a building block in crystal engineering and the design of supramolecular structures. researchgate.net The hydroxyl group provides a handle for directing assembly through hydrogen bonding. nih.gov

Liquid Crystals and Molecular Rods: Exploring its potential as a core component in liquid crystals, where rigid, defined geometries are essential. Bicyclic compounds are known to serve as effective molecular rods. nih.gov

Q & A

Basic: What are the standard protocols for synthesizing [1,1'-Bicyclopentyl]-2-ol, and how can experimental reproducibility be ensured?

Methodological Answer:
Synthesis of this compound typically involves cyclization or coupling reactions of cyclopentyl precursors. For reproducibility:

  • Detailed Experimental Design : Follow guidelines from authoritative journals (e.g., Beilstein Journal of Organic Chemistry), which require explicit procedural steps, including reagent purity, reaction conditions (temperature, solvent, catalysts), and purification methods (e.g., column chromatography) .
  • Characterization : Include NMR, IR, and mass spectrometry data (as in NIST’s spectral database for bicyclic compounds) to confirm structure and purity .
  • Supporting Information : Document deviations or optimizations (e.g., catalyst loading adjustments) in supplementary files, referencing them in the main text .

Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Gas Chromatography (GC) : Use ≥99.0% purity as a benchmark, with internal standards for calibration .
  • Spectroscopy : Compare IR spectra with NIST reference data to identify functional groups (e.g., -OH stretch at ~3200–3600 cm⁻¹) .
  • Mass Spectrometry : Match molecular ion peaks (e.g., m/z 154.25 for molecular weight confirmation) to EPA/NIH database entries .
  • Melting Point : A narrow range (e.g., 56–58°C) indicates high crystallinity and purity .

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point, density) of this compound?

Methodological Answer:

  • Cross-Validation : Replicate measurements using multiple techniques (e.g., differential scanning calorimetry for melting points, pycnometry for density) .
  • Structural Analogues : Compare with data from similar bicyclic compounds (e.g., 1,1'-Bicyclopentyl-1,1'-diol) to identify trends in steric or electronic effects .
  • Computational Modeling : Use density functional theory (DFT) to predict properties and reconcile experimental discrepancies .

Advanced: What strategies enable stereochemical control in derivatives of this compound?

Methodological Answer:

  • Chiral Catalysts : Employ enantioselective methods like the Buchwald-Hartwig reaction, using phosphine ligands (e.g., [1,1'-binaphthalen]-2-ol derivatives) to induce axial chirality .
  • Dynamic Resolution : Utilize kinetic resolution during synthesis, monitoring enantiomeric excess (ee) via chiral HPLC or polarimetry .
  • Crystallography : Confirm stereochemistry with single-crystal X-ray diffraction, referencing databases like PubChem for validation .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use impervious gloves (nitrile or neoprene), safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Operate in fume hoods with ≥100 ft/min face velocity to minimize inhalation risks .
  • Waste Disposal : Follow EPA guidelines for organic waste, considering aquatic toxicity data (WGK 2 classification) .

Advanced: How does the bicyclic structure of this compound influence its reactivity in catalytic applications?

Methodological Answer:

  • Steric Effects : The fused cyclopentane rings create a rigid framework, reducing conformational flexibility and enhancing selectivity in transition-metal catalysis (e.g., Suzuki-Miyaura coupling) .

  • Electronic Effects : The -OH group can act as a hydrogen-bond donor, modulating catalyst-substrate interactions. Compare with non-hydroxylated analogues (e.g., [1,1'-Bicyclopentyl]-2-one) to isolate electronic contributions .

  • Table: Comparative Reactivity of Bicyclic Compounds

    CompoundKey FeatureCatalytic Application
    This compound-OH groupAsymmetric hydrogenation
    [1,1'-Bicyclopentyl]-2-oneKetone moietyLewis acid catalysis
    1,1'-Bicyclopentyl-1,1'-diolDual -OH groupsBifunctional catalysis

Advanced: What computational tools are effective for predicting the environmental behavior of this compound?

Methodological Answer:

  • QSAR Models : Apply quantitative structure-activity relationship (QSAR) software to estimate biodegradation rates and ecotoxicity .
  • Molecular Dynamics : Simulate interactions with biological membranes or enzymes using tools like GROMACS, validated against experimental LC50 data (e.g., >2000 mg/kg oral rat toxicity) .
  • SAR Analysis : Compare with structurally related compounds (e.g., biphenyl-2-ol) to infer bioaccumulation potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.